1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a functionalized organosilicon compound featuring two key reactive sites: two hydrolyzable methoxy groups (Si-OMe) and one cleavable silicon-silicon bond (Si-Si). This structure allows it to act as both a precursor for materials requiring Si-O bond formation, such as in sol-gel processes, and as a source of silyl moieties in organic synthesis and materials science. [REFS-1, REFS-2] Its identity as a liquid with a density of approximately 0.859 g/mL at 25°C makes it suitable for various solution-based processing and formulation workflows.
Direct substitution of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane with its non-functionalized analog, hexamethyldisilane (Si2Me6), will lead to process failure in applications requiring hydrolytic reactivity. Hexamethyldisilane is hydrolytically stable and non-polar, serving primarily as a source of trimethylsilyl groups via Si-Si bond cleavage. [1] In contrast, the methoxy groups of the target compound are designed for controlled hydrolysis to form silanol intermediates and subsequently stable Si-O-Si networks. [2] This reactivity is fundamental for its use as a precursor for silica-based materials, surface modification, and as a crosslinking agent in certain polymer systems, roles for which hexamethyldisilane is chemically unsuited.
The rate of hydrolysis is a critical process parameter in the formation of silica-based materials from alkoxysilane precursors. Methoxy-substituted silanes exhibit significantly faster hydrolysis rates compared to their ethoxy counterparts, enabling shorter processing times and lower curing temperatures. Under comparable conditions, methoxysilanes hydrolyze at 6 to 10 times the rate of ethoxysilanes, a crucial factor for optimizing production throughput and energy consumption. [1] This positions 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane as a more process-efficient choice over analogous diethoxy- or other higher alkoxy-disilanes for applications dependent on rapid and controlled hydrolysis and condensation.
| Evidence Dimension | Relative Hydrolysis Rate |
| Target Compound Data | Class: Methoxysilane (Fast) |
| Comparator Or Baseline | Class: Ethoxysilane (Slow) |
| Quantified Difference | 600% to 1000% faster hydrolysis for methoxy vs. ethoxy group |
| Conditions | Aqueous solution, general acid or base catalyzed conditions. |
Faster hydrolysis directly translates to reduced cycle times and energy costs in manufacturing processes for coatings, binders, and other silica-based materials.
In applications like lithium-ion batteries, the oxidation potential of an electrolyte additive is critical for forming a stable solid electrolyte interphase (SEI) on the cathode without interfering with normal cell charging. [1] The introduction of two electron-withdrawing methoxy groups fundamentally lowers the oxidation potential of the Si-Si bond in 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane compared to the per-alkylated Hexamethyldisilane (HMDSi). While HMDSi is electrochemically stable under typical battery operating voltages, the lower oxidation potential of the target compound allows it to be preferentially oxidized, forming a protective film. This functional difference makes it a candidate for SEI-forming additives, a role for which the more stable HMDSi is unsuitable.
| Evidence Dimension | Relative Oxidation Potential |
| Target Compound Data | Lower (due to electron-withdrawing OMe groups) |
| Comparator Or Baseline | Hexamethyldisilane (Higher, more stable) |
| Quantified Difference | Qualitatively significant shift to a less positive potential, enabling preferential oxidation. |
| Conditions | Standard electrolyte solution in a lithium-ion battery electrochemical cell. |
This specific electrochemical behavior enables its use as a functional additive to improve battery performance and lifetime, a task for which a generic, more stable disilane is not viable.
This compound offers two distinct modes of reactivity, a capability not present in simpler substitutes. The Si-Si bond can participate in reactions like palladium-catalyzed bis(silylation) of alkynes, while the Si-OMe groups remain available for subsequent hydrolysis-based crosslinking. This bifunctionality is a key differentiator from both Hexamethyldisilane, which lacks hydrolyzable groups, and monomeric alkoxysilanes (e.g., dimethoxydimethylsilane), which lack the cleavable Si-Si bond. This allows for multi-step, one-pot syntheses where both functionalities can be leveraged sequentially to create complex material architectures, such as crack-free sol-gel materials derived from bis(silylated) aromatics.
| Evidence Dimension | Available Reactive Sites |
| Target Compound Data | 2 (Si-Si cleavage and Si-OMe hydrolysis) |
| Comparator Or Baseline | Hexamethyldisilane (1 site: Si-Si cleavage); Dimethoxydimethylsilane (1 site type: Si-OMe hydrolysis) |
| Quantified Difference | Provides orthogonal reactivity pathways unavailable in simpler analogs. |
| Conditions | Organic and organometallic synthesis; sol-gel processing. |
Access to two distinct reactive functionalities in a single molecule enables more efficient synthesis routes for advanced polymers and hybrid organic-inorganic materials.
Where a specific oxidation potential is required to form a protective SEI layer on a cathode surface, this compound is a rational choice. Its methoxy groups tune the electrochemistry of the Si-Si bond, allowing for preferential decomposition at a desired voltage, a mechanism crucial for enhancing the stability and cycle life of lithium-ion batteries. [1]
In manufacturing settings where process efficiency is paramount, the rapid hydrolysis rate of this methoxy-disilane makes it the right choice over ethoxy or higher alkoxy analogs. It enables faster gelation and curing times for producing thin films, protective coatings, and inorganic binders, reducing energy consumption and increasing throughput. [2]
For creating advanced materials that require both an inorganic polysiloxane backbone and specific organic functionalities, this compound serves as an ideal bifunctional building block. Its use in metal-catalyzed reactions to incorporate the disilane unit into an organic structure, followed by hydrolysis of the methoxy groups to build the polysiloxane network, is a key application pathway.
Flammable